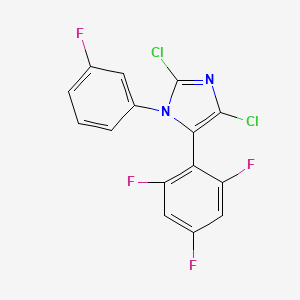![molecular formula C20H19ClFN3O2S2 B12342091 2-(4-Chlorophenyl)-8-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B12342091.png)
2-(4-Chlorophenyl)-8-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-8-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of chlorophenyl, fluorobenzenesulfonyl, and methylsulfanyl groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-8-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and thiolating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Industrial methods may also incorporate purification techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-8-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound may undergo reduction reactions to modify the sulfonyl or chlorophenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
2-(4-Chlorophenyl)-8-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-8-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-8-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
- 2-(4-Fluorophenyl)-8-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Uniqueness
2-(4-Chlorophenyl)-8-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[45]deca-1,3-diene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19ClFN3O2S2 |
|---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-8-(4-fluorophenyl)sulfonyl-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
InChI |
InChI=1S/C20H19ClFN3O2S2/c1-28-19-18(14-2-4-15(21)5-3-14)23-20(24-19)10-12-25(13-11-20)29(26,27)17-8-6-16(22)7-9-17/h2-9H,10-13H2,1H3 |
InChI Key |
NRSBFFAOIAWDBK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)N=C1C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-[(2-Chlorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342035.png)





![[(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-9-yl] (2S)-2,6-diaminohexanoate;dihydrochloride](/img/structure/B12342055.png)
![6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342071.png)
![[(4S,5R,6S,8S,10R)-10-[(R)-(2,6-dioxo-1,3-diazinan-4-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B12342077.png)

![N-benzyl-N-methyl-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12342090.png)

